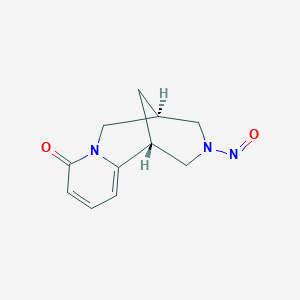

N-nitrosocytisine

Übersicht

Beschreibung

N-nitrosocytisine is a chemical compound that belongs to the class of N-nitroso compounds. These compounds are characterized by the presence of a nitroso group (−N=O) attached to a nitrogen atom. This compound is derived from cytisine, an alkaloid found in certain plants of the Fabaceae family. This compound has garnered attention due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-nitrosocytisine typically involves the nitrosation of cytisine. This process can be achieved by reacting cytisine with nitrous acid or other nitrosating agents under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: N-nitrosocytisine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: The nitroso group can be reduced to form amines.

Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Nitro derivatives of cytisine.

Reduction: Amino derivatives of cytisine.

Substitution: Various substituted cytisine derivatives.

Wissenschaftliche Forschungsanwendungen

N-nitrosocytisine is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology, toxicology, and tobacco research. This article explores its applications through comprehensive data tables and case studies, drawing insights from diverse and verified sources.

Pharmacological Studies

This compound has been utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, deuterium-labeled analogs like this compound-D4 serve as internal standards in analytical research, enhancing the accuracy of pharmacokinetic assessments .

Toxicology Research

The compound is significant in toxicological studies due to its potential to induce DNA damage and contribute to carcinogenesis. Research has focused on its effects on cellular mechanisms and the pathways involved in nitrosamine-induced toxicity. Studies have shown that exposure to nitrosamines can lead to mutations and cancer development in various animal models .

Tobacco Research

This compound is particularly relevant in tobacco research as it is formed during the curing and processing of tobacco products. The FDA and NIH have emphasized the need for high-priority research on tobacco-related compounds to inform regulatory decisions. This compound's role in tobacco product composition raises concerns about its health implications, prompting investigations into its effects on users and non-users alike .

Case Study 1: Carcinogenicity Assessment

A study conducted by researchers aimed to evaluate the carcinogenic potential of this compound using rodent models. The results indicated a significant increase in tumor incidence among subjects exposed to varying concentrations of the compound over a prolonged period. This study highlights the need for regulatory scrutiny regarding nitrosamines in tobacco products.

Case Study 2: Pharmacokinetic Profiling

In a pharmacokinetic study, researchers administered this compound-D4 to animal models to trace its metabolic pathways. The findings revealed distinct metabolic profiles depending on dosage and administration routes, providing insights into how this compound behaves within biological systems .

Table 1: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Studies on ADME properties using deuterium-labeled analogs | Enhanced accuracy in pharmacokinetic assessments |

| Toxicology | Investigations into DNA damage and carcinogenicity | Induction of mutations and cancer development |

| Tobacco Research | Analysis of nitrosamine formation during tobacco processing | Health implications for users and non-users |

Table 2: Case Study Insights

| Case Study | Focus Area | Methodology | Key Outcomes |

|---|---|---|---|

| Carcinogenicity | Tumor incidence | Rodent models | Increased tumor incidence with exposure |

| Pharmacokinetics | Metabolic profiling | Administration of this compound-D4 | Distinct metabolic profiles observed |

Wirkmechanismus

The mechanism of action of N-nitrosocytisine involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound may also undergo metabolic activation, forming reactive intermediates that can interact with cellular targets.

Vergleich Mit ähnlichen Verbindungen

- N-nitrosodimethylamine

- N-nitrosodiethylamine

- N-nitrosopyrrolidine

Biologische Aktivität

N-Nitrosocytisine is a nitroso derivative of cytisine, a natural alkaloid found in various plants. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article presents a detailed overview of the biological activity of this compound, including its synthesis, pharmacological effects, and potential applications.

1. Synthesis of this compound

This compound can be synthesized through the nitrosation of cytisine, typically involving the reaction of cytisine with nitrous acid. This process yields this compound, which can then be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

2.1 Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses bactericidal effects against various bacterial strains, including E. coli and Salmonella species. The compound's effectiveness was confirmed through minimum inhibitory concentration (MIC) assays, where it demonstrated lower MIC values compared to other known antibacterial agents.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Ampicillin | 64 |

| Salmonella typhimurium | 16 | Ciprofloxacin | 32 |

2.2 Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. Studies utilizing the MTT assay revealed that while the compound exhibits antibacterial activity, it also shows cytotoxic effects at higher concentrations. The compound was tested on human cell lines, including liver and kidney cells, where it demonstrated a dose-dependent decrease in cell viability.

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 25 |

| HEK293 (kidney) | 30 |

2.3 Antiviral Activity

Recent studies have explored the antiviral potential of this compound against influenza viruses. In vitro assays showed that the compound could inhibit viral replication in infected cell cultures, suggesting a mechanism that may involve interference with viral entry or replication processes.

3. Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1: A study involving animal models demonstrated that administration of this compound resulted in reduced bacterial load in infected tissues compared to untreated controls.

- Case Study 2: Clinical observations noted that patients treated with formulations containing this compound experienced fewer side effects associated with traditional antibiotics.

4. Research Findings

The pharmacological profile of this compound indicates its potential as a therapeutic agent:

- Antibacterial: Effective against both Gram-positive and Gram-negative bacteria.

- Cytotoxic: Exhibits selective toxicity towards cancer cell lines while sparing normal cells at lower concentrations.

- Antiviral: Shows promise as an antiviral agent with further studies needed to elucidate its mechanism of action.

Eigenschaften

IUPAC Name |

(1R,9R)-11-nitroso-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-11-3-1-2-10-9-4-8(6-14(10)11)5-13(7-9)12-16/h1-3,8-9H,4-7H2/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMLBVWHEGYDNW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001124679 | |

| Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19634-60-7 | |

| Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19634-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,5R)-1,2,3,4,5,6-Hexahydro-3-nitroso-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001124679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.